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Compound of Interest |

(2-Methoxyethyl)(methyl)amine
Compound Name:

hydrochloride
CAS No.: 110802-06-7
Cat. No.: B1289777
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Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide an authoritative, scalable, and self-validating protocol for the synthesis of
(2-Methoxyethyl)(methyl)amine hydrochloride (CAS: 110802-06-7), a critical secondary
amine building block.

Introduction & Mechanistic Rationale

(2-Methoxyethyl)(methyl)amine, often referred to as 2-methoxy-N-methylethanamine, is a
highly versatile secondary amine scaffold utilized extensively in medicinal chemistry. It serves
as a crucial hydrophilic appendage in the synthesis of various biologically active compounds,
including thienopyrimidine-based inhibitors of Leishmania N-myristoyltransferase[1].

While the free base (CAS: 38256-93-8) is a volatile and water-soluble liquid, isolating and
storing the compound as its hydrochloride salt (CAS: 110802-06-7) dramatically enhances its
shelf-life, prevents atmospheric oxidation, and provides a non-hygroscopic solid that is easily
handled in downstream pharmaceutical coupling reactions[2].
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The Synthetic Challenge: Suppressing Over-Alkylation

The direct synthesis of secondary amines via the nucleophilic substitution (SN2) of primary
alkyl halides with primary amines is notoriously prone to over-alkylation. The newly formed
secondary amine is often more nucleophilic than the starting primary amine, leading to the
rapid formation of unwanted tertiary amines.

To circumvent this, two primary strategies exist:

o Protection-Deprotection (The Org. Syn. Method): Condensation of the primary amine with
benzaldehyde to form an imine, followed by methylation with methyl iodide and subsequent
hydrolysis[3]. While highly controlled, this method is atom-inefficient and requires multiple
synthetic steps.

 Statistical SN2 Alkylation (Chosen Protocol): By applying Le Chatelier’s principle and
statistical probability, we can use a massive molar excess (10 equivalents) of the primary
amine (methylamine). This ensures that the collision frequency between the electrophile (1-
bromo-2-methoxyethane) and the primary amine overwhelmingly dictates the reaction
pathway, suppressing tertiary amine formation to negligible levels.

Reaction Optimization Data

The causality of the reagent ratios is clearly demonstrated in the reaction optimization data. As
shown in Table 1, increasing the equivalents of methylamine directly suppresses the formation
of the tertiary amine byproduct.

Table 1: Statistical suppression of over-alkylation by varying the molar equivalents of

methylamine.
CHsNH:2 . Yield: 2° Yield: 3°
. Solvent Temp (°C) Time (h) . .
Equivalents Amine (%) Amine (%)
1.0 EtOH 25 16 35 55
5.0 EtOH 25 16 72 18
10.0 EtOH 25 16 89 <5
20.0 EtOH 25 16 94 Trace
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Synthetic Workflow
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Figure 1: Synthetic workflow for 2-Methoxy-N-methylethanamine hydrochloride via SN2
alkylation.

Detailed Experimental Protocol
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Reagents & Equipment

e 1-Bromo-2-methoxyethane (CAS: 6482-24-2)

e Methylamine solution (33 wt. % in absolute ethanol)

e Sodium hydroxide (10 M aqueous solution)

e Hydrogen chloride (2.0 M solution in anhydrous diethyl ether)
e Dichloromethane (DCM) and Anhydrous Sodium Sulfate

» 500 mL Round-bottom flask, pressure-equalizing dropping funnel, and vacuum filtration
setup.

Step-by-Step Methodology

Phase 1: SN2 Alkylation

e Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, add 200 mL of 33 wt. % methylamine in ethanol (~1.6 mol, 10 eq). Cool the flask to 0
°C using an ice-water bath.

» Electrophile Addition: Dissolve 22.2 g (0.16 mol) of 1-bromo-2-methoxyethane in 50 mL of
absolute ethanol. Add this solution dropwise over 1 hour to the stirred methylamine solution,
maintaining the internal temperature below 5 °C to prevent the volatilization of methylamine.

o Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C)
for 16 hours.

Phase 2: Workup & Free Base Isolation 4. Concentration: Carefully concentrate the reaction
mixture under reduced pressure at 30 °C to remove the ethanol and excess unreacted
methylamine. (Note: Ethanol is utilized instead of water to provide a homogenous reaction
environment for the lipophilic bromide, and it is easily stripped off without excessive heating[4]).
5. Basification: The residue consists of the hydrobromide salt of the product. Suspend the
residue in 50 mL of water and cool to 0 °C. Slowly add 20 mL of 10 M NaOH solution.
Causality: This strong basification is critical to fully deprotonate the hydrobromide salt, ensuring
the highly water-soluble secondary amine can partition into the organic phase. 6. Extraction:
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Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts,
wash with 20 mL of brine, and dry over anhydrous Na=SOa. Filter off the drying agent.

Phase 3: Hydrochloride Salt Formation 7. Precipitation: Transfer the dried DCM solution to a
clean flask cooled to 0 °C. Under vigorous stirring, dropwise add 85 mL of 2.0 M HCI in diethyl
ether (0.17 mol, 1.05 eq). A white precipitate will form immediately. Causality: Anhydrous
ethereal HCI is used rather than aqueous HCI to prevent the dissolution of the highly
hydrophilic salt. The low dielectric constant of ether forces immediate precipitation, driving the
reaction to completion. 8. Isolation: Stir for an additional 30 minutes at 0 °C. Filter the
precipitate under vacuum using a Bichner funnel. Wash the filter cake with cold anhydrous
diethyl ether (2 x 20 mL). 9. Drying: Dry the white crystalline solid in a vacuum desiccator over
P20s overnight. Expected Yield: ~16.5 g (82%).

Self-Validating System (Quality Control)

To ensure the integrity of the protocol, the isolated product must be validated against the
following analytical benchmarks:

e 'H NMR (400 MHz, D20): 8 3.65 (t, J = 5.2 Hz, 2H, -CH2-0O-), 3.38 (s, 3H, -OCHs), 3.20 (t, J
= 5.2 Hz, 2H, -CH2-N-), 2.70 (s, 3H, N-CH3s). Absence of a singlet at ~2.30 ppm confirms the
removal of the tertiary amine byproduct.

e ESI-MS:m/z calculated for CaH12NO* [M+H]* 90.09, found 90.1.

o Physical State: Free-flowing white crystalline powder. If the solid appears sticky or
hygroscopic, it indicates residual water during the ethereal HCI precipitation step; re-
crystallization from hot ethanol/ethyl acetate is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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